3-(Pyrazin-2-yl)[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. The structure of this compound includes a triazoloquinazoline moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE typically involves the formation of the triazoloquinazoline core followed by the introduction of the pyrazine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazoloquinazoline core, which is then reacted with pyrazine derivatives to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE involves its interaction with specific molecular targets. For instance, it can bind to the active site of histone acetyltransferase PCAF, inhibiting its activity and thereby reducing cancer cell proliferation . Additionally, it can intercalate into DNA, disrupting the function of topoisomerase II and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and have shown comparable biological activities.
Triazolophthalazines: These compounds are also known for their anticancer properties and share structural similarities with triazoloquinazolines.
Uniqueness
What sets 2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE apart is its unique combination of the triazoloquinazoline and pyrazine moieties, which enhances its biological activity and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H8N6 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-pyrazin-2-yl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C13H8N6/c1-2-4-10-9(3-1)12-17-18-13(19(12)8-16-10)11-7-14-5-6-15-11/h1-8H |
InChI Key |
CYJDITKMCJTHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.